2-tert-Butyl-4,6-dimethylphenol chemical structure and properties
2-tert-Butyl-4,6-dimethylphenol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-tert-Butyl-4,6-dimethylphenol (TBX), a sterically hindered phenolic compound. The document details its chemical structure, physicochemical properties, synthesis protocols, and established applications, with a focus on its core function as a potent antioxidant.
Chemical Structure and Identity
2-tert-Butyl-4,6-dimethylphenol is an alkylated phenol (B47542) characterized by a hydroxyl group (-OH) attached to a benzene (B151609) ring. The ring is substituted with a bulky tert-butyl group at position 2 and two methyl groups at positions 4 and 6. This specific arrangement of bulky alkyl groups ortho and para to the hydroxyl group is key to its chemical reactivity and function.
Caption: Chemical structure of 2-tert-Butyl-4,6-dimethylphenol.
Physicochemical and Pharmacokinetic Properties
The properties of 2-tert-Butyl-4,6-dimethylphenol are summarized in the table below. Its lipophilic nature, indicated by a high LogP value, influences its solubility and biological interactions. It is practically insoluble in water but soluble in many organic solvents.[1][2][3]
| Property | Value | Reference(s) |
| IUPAC Name | 2-(tert-Butyl)-4,6-dimethylphenol | [4][5] |
| Synonyms | 6-tert-Butyl-2,4-xylenol, Antioxidant AO30, Topanol A | [4][6][7] |
| CAS Number | 1879-09-0 | [6][7][8] |
| Molecular Formula | C₁₂H₁₈O | [6][7] |
| Molecular Weight | 178.27 g/mol | [7][8] |
| Appearance | White to light yellow powder or clear liquid | [8] |
| Melting Point | 21-23 °C | [5] |
| Boiling Point | 249 °C | [5][8] |
| Density | 0.917 g/cm³ | [8] |
| Flash Point | 112 °C | [8] |
| Vapor Pressure (25°C) | 4.2 Pa | [8] |
| Water Solubility | Insoluble | [1][2] |
| pKa | 12.00 ± 0.23 (Predicted) | [3] |
| LogP | 4.09 | [2] |
| SMILES | CC1=CC(=C(C(=C1)C(C)(C)C)O)C | [6] |
| InChIKey | OPLCSTZDXXUYDU-UHFFFAOYSA-N | [4] |
Synthesis Protocol: Alkylation of 2,4-Dimethylphenol (B51704)
The primary industrial synthesis of 2-tert-Butyl-4,6-dimethylphenol involves the electrophilic aromatic substitution (alkylation) of 2,4-dimethylphenol with isobutylene (B52900), using an acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.[9]
Experimental Protocol
Materials:
-
2,4-Dimethylphenol
-
Toluene
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p-Toluenesulfonic acid (catalyst)
-
Isobutylene gas
-
Magnesium sulfate (B86663) (MgSO₄)
-
Water (for washing)
Procedure:
-
A 1-liter flask is equipped with a condenser, overhead stirrer, and a gas inlet tube.
-
To the flask, add 200 g (1.64 mol) of 2,4-dimethylphenol, 400 ml of toluene, and 10 g of p-toluenesulfonic acid.[6]
-
Heat the mixture to reflux.
-
Continuously bubble isobutylene gas through the refluxing solution for approximately 14 hours.[6]
-
After the reaction period, cool the solution to room temperature.
-
Wash the solution twice with 400 ml of water to remove the acid catalyst and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Evaporate the solvent (toluene) under reduced pressure to yield the crude product as a dark brown liquid.
-
Purify the crude product by distillation to obtain pure 2-tert-Butyl-4,6-dimethylphenol (97% purity confirmed by GC), with an approximate yield of 86.6%.[6]
Caption: Experimental workflow for the synthesis of 2-tert-Butyl-4,6-dimethylphenol.
Mechanism of Action and Biological Activity
Antioxidant Activity
The principal mechanism of action for 2-tert-Butyl-4,6-dimethylphenol is its function as a radical scavenger. This activity is attributed to the phenolic hydroxyl group. The compound can donate a hydrogen atom to a reactive peroxyl radical (ROO•), which is a key step in terminating the chain propagation phase of autoxidation.[10] The resulting phenoxyl radical is sterically hindered and stabilized by the adjacent tert-butyl and methyl groups, preventing it from initiating new radical chains. This steric hindrance enhances the compound's stability and longevity as an antioxidant.[10]
Caption: Antioxidant mechanism of 2-tert-Butyl-4,6-dimethylphenol via radical scavenging.
Interaction with Signaling Pathways
Direct evidence for the interaction of 2-tert-Butyl-4,6-dimethylphenol with specific signaling pathways is not extensively documented in current literature. However, research on structurally similar compounds provides a basis for potential biological activities. For instance, 2,4-Di-tert-butylphenol (2,4-DTBP), another alkylated phenol, has been identified as an activator of the Retinoid X Receptor alpha (RXRα), a key component of the PPARγ/RXRα heterodimer involved in adipogenesis.[4] This suggests that alkylated phenols as a class may act as endocrine disruptors or modulators of nuclear receptor signaling.[4]
Furthermore, various tert-butylated phenols have demonstrated anti-inflammatory, anticancer, and antimicrobial properties.[1][7] The anti-inflammatory effects of some of these compounds are linked to the inhibition of the NF-κB signaling pathway.[7] Given the structural similarities, it is plausible that 2-tert-Butyl-4,6-dimethylphenol could exhibit similar activities, though specific experimental validation is required. This remains a promising area for future research in drug development.
Applications
The potent antioxidant properties of 2-tert-Butyl-4,6-dimethylphenol have led to its use in various industrial and research applications.
-
Fuel and Lubricant Additive: It is widely used as an antioxidant in aviation fuels, gasoline, and lubricants to prevent the formation of gums and sludge that result from oxidation, thereby ensuring stability and performance.[8][11]
-
Polymer and Rubber Stabilizer: It serves as a UV stabilizer and antioxidant in plastics and rubbers, preventing degradation from heat, light, and oxygen exposure, which helps to maintain the material's mechanical properties and extend its lifespan.
-
Pharmaceutical and Chemical Intermediate: It is a valuable intermediate in organic synthesis for producing more complex molecules, including other antioxidants and potentially active pharmaceutical ingredients.[6][9]
-
Proteomics Research: The compound is noted as a useful phenol for proteomics research, although its specific role in this context is not detailed.[5][7]
Safety and Handling
2-tert-Butyl-4,6-dimethylphenol is classified as a hazardous substance. It can appear as a yellow liquid with a phenolic odor and is insoluble in water.[3] Exposure may cause severe burns to the skin, eyes, and mucous membranes. It is also considered toxic if inhaled, ingested, or in contact with the skin. Handling should be performed in a well-ventilated area or a chemical fume hood, using appropriate personal protective equipment, including gloves and safety goggles.[3] It should be stored in a cool, dry, dark location in a tightly sealed container, away from incompatible materials and ignition sources.[3] As a weak organic acid, it is incompatible with strong reducing agents and bases.
References
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-tert-Butyl-4,6-dimethylphenol | 1879-09-0 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 2-tert-Butyl-4,6-dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. 2,4-Dimethyl-6-tert-butylphenol - Wikipedia [en.wikipedia.org]
